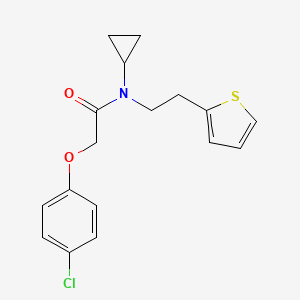
2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule. It contains a chlorophenoxy group, a cyclopropyl group, and a thiophen-2-yl group, all attached to an acetamide core .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized by reacting p-bromoacetophenone and thiourea in the presence of iodine .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .作用機序
2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide works by inhibiting the activity of several kinases that are involved in cell growth and division, including BTK, ITK, and Tec. By blocking the activity of these kinases, this compound prevents the growth and proliferation of cancer cells, leading to tumor regression.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of BTK phosphorylation, downregulation of BCL-2 expression, and induction of apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is that it has been shown to be effective in a wide range of cancer cell lines and animal models, suggesting that it may be a broad-spectrum anti-tumor agent. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for the development of 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide. One direction is to test the drug in clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, further studies are needed to investigate the molecular mechanisms underlying the anti-tumor activity of this compound, which may lead to the development of more effective cancer treatments in the future.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide involves several steps, including the reaction of 4-chlorophenol with cyclopropylamine to form 4-chlorophenylcyclopropylamine, which is then reacted with 2-(thiophen-2-yl)ethylamine to form the final product, this compound. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
科学的研究の応用
2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide has been the subject of several preclinical studies, which have shown that it has potent anti-tumor activity against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors. In addition, this compound has been shown to be effective in animal models of cancer, including mouse xenograft models and syngeneic models. These studies suggest that this compound has the potential to be an effective treatment for a wide range of cancers.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-13-3-7-15(8-4-13)21-12-17(20)19(14-5-6-14)10-9-16-2-1-11-22-16/h1-4,7-8,11,14H,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGZUXQHSIKDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-Difluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2951886.png)
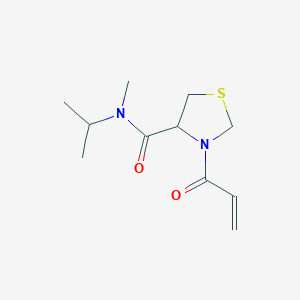
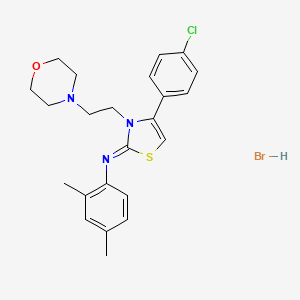

![N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2951892.png)
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride](/img/structure/B2951896.png)
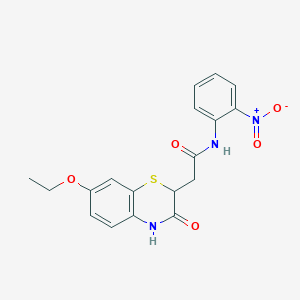

![Ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2951903.png)
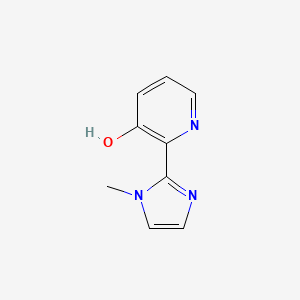
![5,6-dichloro-N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2951905.png)
![1-(p-tolyl)-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2951907.png)
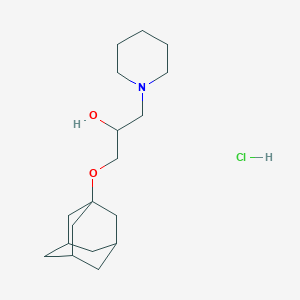
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)